Cholecystokinin A receptor inhibitor 1 is a synthetic compound designed to inhibit the cholecystokinin A receptor, which plays a significant role in digestive system physiology. This compound, identified as a naphthyl sulfone derivative, exhibits potent inhibitory activity with an IC50 value of 340 nanomolar, making it a valuable tool for studying various digestive system-related diseases. The cholecystokinin A receptor is a G-protein-coupled receptor that mediates several physiological responses, including gallbladder contraction and enzyme secretion in the pancreas .
Cholecystokinin A receptor inhibitor 1 is classified as a small molecule drug candidate within the pharmacological category of receptor antagonists. It specifically targets the cholecystokinin A receptor, which is critical in mediating the effects of cholecystokinin peptides on digestive processes . The chemical structure of this compound includes a complex arrangement of functional groups that enhance its binding affinity and specificity towards the cholecystokinin A receptor.
The synthesis of cholecystokinin A receptor inhibitor 1 involves several key steps that utilize standard organic chemistry techniques. The primary synthetic route includes:
The synthetic process has been optimized to ensure high yield and reproducibility, which is critical for research applications.
Cholecystokinin A receptor inhibitor 1 has a molecular formula of and a molecular weight of 477.61 grams per mole. The structural analysis reveals that it contains a naphthyl group connected to a sulfone moiety, along with various hydrophobic side chains that contribute to its binding affinity for the cholecystokinin A receptor .
The three-dimensional conformation of this compound is essential for its interaction with the receptor, influencing both its efficacy and specificity.
Cholecystokinin A receptor inhibitor 1 primarily undergoes non-covalent interactions with the cholecystokinin A receptor through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions are crucial for its inhibitory action:
The understanding of these reactions is vital for optimizing the compound's pharmacological properties.
The mechanism of action for cholecystokinin A receptor inhibitor 1 involves competitive inhibition at the cholecystokinin A receptor site. When this compound binds to the receptor:
Studies have shown that this inhibition can significantly impact digestive processes, making it an important target for therapeutic intervention in related diseases.
Cholecystokinin A receptor inhibitor 1 exhibits several notable physical and chemical properties:
These properties are critical for determining how the compound can be used in laboratory settings and potential therapeutic applications .
Cholecystokinin A receptor inhibitor 1 has several significant applications in scientific research:
Cholecystokinin receptors represent a critical component of the brain-gut axis, with the Cholecystokinin A receptor (officially designated as the Cholecystokinin 1 receptor by the International Union of Basic and Clinical Pharmacology) serving as a primary mediator for Cholecystokinin peptide actions. These receptors belong to the Class A G protein-coupled receptor superfamily, characterized structurally by seven transmembrane domains forming a helical bundle, an extracellular amino-terminus, intracellular carboxyl-terminus, and conserved disulfide bonds essential for structural integrity [1] [7]. Molecular studies reveal that Cholecystokinin A receptors exhibit stringent ligand specificity, requiring the sulfated tyrosine residue within the carboxyl-terminal heptapeptide amide sequence of Cholecystokinin for high-affinity binding and receptor activation [7]. This contrasts sharply with the Cholecystokinin B receptor subtype, which recognizes both Cholecystokinin and gastrin peptides irrespective of tyrosine sulfation status [5].
The intracellular signaling cascades initiated upon Cholecystokinin A receptor activation demonstrate complex pleiotropy. Primary coupling occurs through Gαq proteins, triggering phospholipase C activation and subsequent inositol trisphosphate-mediated calcium mobilization from endoplasmic reticulum stores. This pathway activates protein kinase C isoforms and downstream mitogen-activated protein kinase cascades (extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2), influencing cellular proliferation and inflammatory responses [1] [2]. At supraphysiological Cholecystokinin concentrations, Cholecystokinin A receptors additionally engage Gαs proteins, elevating cyclic adenosine monophosphate production and activating protein kinase A. This dual coupling capability enables context-dependent modulation of diverse physiological processes [7] [9]. Post-activation regulation involves receptor phosphorylation by G protein-coupled receptor kinases at serine/threonine residues within the third intracellular loop and carboxyl-terminal tail, facilitating β-arrestin recruitment, receptor internalization, and signal termination [7].
Within the gastrointestinal tract, Cholecystokinin A receptors mediate several fundamental digestive processes. Receptor expression predominates in gallbladder smooth muscle, pancreatic acinar cells, gastric pyloric smooth muscle, gastric D cells, and vagal afferent neurons [2] [7]. Postprandial Cholecystokinin release stimulates gallbladder contraction and sphincter of Oddi relaxation coordinately, facilitating bile delivery into the duodenum for lipid emulsification [1] [8]. Simultaneously, Cholecystokinin A receptor activation on pancreatic acinar cells induces zymogen granule exocytosis, releasing digestive enzymes (including proteases, lipases, and amylases) essential for nutrient hydrolysis [7] [8]. Gastric function modulation occurs through dual mechanisms: direct inhibition of gastric smooth muscle contractility in the fundus and body, coupled with pyloric contraction, collectively delaying gastric emptying to regulate chyme entry into the small intestine [2] [5]. Additionally, Cholecystokinin stimulates gastric D cells to release somatostatin, which suppresses gastrin-mediated acid secretion from parietal cells [8].
In neural systems, Cholecystokinin A receptors regulate appetite and energy homeostasis through vagovagal reflexes. Receptor activation on vagal afferent terminals in the duodenum generates action potentials propagating to the nucleus tractus solitarius, ultimately increasing proopiomelanocortin/cocaine-and-amphetamine-regulated transcript neuron activity and reducing neuropeptide Y/agouti-related peptide signaling in the hypothalamic arcuate nucleus, promoting satiety [2] [5]. Mesolimbic dopamine pathways in the ventral tegmental area and nucleus accumbens express Cholecystokinin A receptors that modulate dopamine release and reward signaling, potentially influencing feeding motivation [3] [6]. Cortical and hippocampal Cholecystokinin A receptors participate in anxiety modulation and memory consolidation, though these functions overlap considerably with Cholecystokinin B receptor activities [1] [6].
Table 1: Physiological Functions Mediated by Cholecystokinin A Receptors
Biological System | Specific Actions | Primary Location |
---|---|---|
Gastrointestinal | Gallbladder contraction | Gallbladder smooth muscle |
Pancreatic enzyme secretion | Pancreatic acinar cells | |
Gastric emptying regulation | Gastric pylorus/fundus | |
Gastric acid inhibition | Gastric D cells | |
Sphincter of Oddi relaxation | Duodenal junction | |
Neural | Satiety induction | Vagal afferents → Nucleus tractus solitarius |
Dopamine release modulation | Ventral tegmental area → Nucleus accumbens | |
Anxiety modulation | Central amygdala, prefrontal cortex | |
Memory consolidation | Hippocampus |
Aberrant Cholecystokinin A receptor signaling contributes significantly to several disease states. In metabolic disorders, sustained high-fat diets induce Cholecystokinin A receptor desensitization in vagal afferent neurons, diminishing satiety signaling and promoting hyperphagia and weight gain. Obese individuals exhibit reduced postprandial Cholecystokinin release and blunted receptor responsiveness, exacerbating caloric overconsumption [5] [6]. Molecular studies link these changes to decreased Cholecystokinin A receptor membrane expression and uncoupling from Gαq proteins, potentially through cholesterol-mediated alterations in membrane fluidity [7] [9]. Polymorphisms in the Cholecystokinin A receptor gene correlate with increased body mass index and body fat percentage in human genetic association studies, suggesting hereditary components to receptor dysfunction in obesity [7] [9].
Gallbladder motility disorders frequently involve impaired Cholecystokinin A receptor function. Cholesterol gallstone pathogenesis associates with elevated biliary cholesterol content that incorporates into plasma membranes, reducing Cholecystokinin binding affinity and G protein coupling efficiency in gallbladder smooth muscle. This molecular impairment manifests clinically as decreased gallbladder ejection fraction and biliary stasis, creating conditions for crystal nucleation [5] [8]. Chronic inflammation in cholesterolosis further downregulates Cholecystokinin A receptor expression through proinflammatory cytokine actions [7].
Pancreatitis pathophysiology involves excessive Cholecystokinin A receptor stimulation. During biliary obstruction (gallstone pancreatitis), bile exclusion from the duodenum amplifies Cholecystokinin release via diminished feedback inhibition from bile acids. Resulting supraphysiological Cholecystokinin concentrations hyperstimulate pancreatic acinar cells through Cholecystokinin A receptors, inducing premature intracellular trypsinogen activation, vacuole formation, and necroinflammatory cascades [8] [9]. Experimental models demonstrate that Cholecystokinin A receptor antagonists ameliorate pancreatic injury severity in both acute and chronic pancreatitis [9].
Functional gastrointestinal disorders feature altered Cholecystokinin signaling. Irritable bowel syndrome patients exhibit increased postprandial Cholecystokinin levels and heightened visceral sensitivity to Cholecystokinin administration, suggesting receptor hypersensitivity in afferent pathways [5] [7]. Functional dyspepsia correlates with elevated plasma Cholecystokinin concentrations that delay gastric emptying and promote meal-related symptoms [1] [8].
Chronic pain states involve maladaptive Cholecystokinin A receptor actions in the central nervous system. Central amygdala Cholecystokinin A receptors undergo neuroplastic changes following peripheral nerve injury, shifting from inhibitory to excitatory effects on descending pain modulation pathways [1] [6]. This transition promotes pain facilitation through disinhibition of spinal nociceptive neurons, contributing to mechanical allodynia and thermal hyperalgesia in neuropathic models [1].
Table 2: Pathophysiological Conditions Associated with Cholecystokinin A Receptor Dysregulation
Disease Category | Molecular Mechanism | Pathophysiological Consequence |
---|---|---|
Obesity/Metabolic | Receptor desensitization | Reduced satiety signaling → Hyperphagia |
Membrane cholesterol alterations | Impaired ligand binding/G protein coupling | |
Genetic polymorphisms | Decreased receptor expression/function | |
Gallbladder Disease | Cholesterol incorporation | Reduced contractile response → Biliary stasis |
Inflammatory downregulation | Decreased receptor density | |
Pancreatitis | Biliary obstruction | Hyperstimulation of acinar cells |
Premature zymogen activation | Autodigestion and inflammation | |
Functional GI Disorders | Receptor hypersensitivity | Visceral hyperalgesia (irritable bowel syndrome) |
Elevated plasma Cholecystokinin | Delayed gastric emptying (functional dyspepsia) | |
Chronic Pain | Central amygdala plasticity | Enhanced descending pain facilitation |
The development of Cholecystokinin A receptor inhibitors represents a strategic approach to counteract pathological receptor overactivity while preserving basal physiological signaling. Early peptide-based antagonists like lorglumide and loxiglumide established proof-of-concept for receptor blockade in gallstone pancreatitis and gastroparesis, but exhibited suboptimal pharmacokinetic properties and limited central nervous system penetration [9]. Non-peptide antagonists including devazepide demonstrated superior oral bioavailability and blood-brain barrier penetration, enabling exploration of central nervous system applications [4] [9]. However, clinical efficacy of first-generation compounds was constrained by incomplete receptor occupancy and species-specific pharmacological profiles.
Mechanistically, Cholecystokinin A receptor inhibitors offer advantages over agonist-based strategies by circumventing receptor desensitization and tachyphylaxis. Whereas continuous agonist exposure induces phosphorylation, internalization, and functional uncoupling of receptors, antagonists maintain receptor integrity while preventing downstream signaling [7] [9]. This property is particularly valuable in chronic conditions requiring sustained pharmacological intervention. Additionally, antagonists avoid the paradoxical effects observed with high-dose Cholecystokinin administration, where Gαs coupling predominates over canonical Gαq signaling [7].
Contemporary drug discovery focuses on advanced therapeutic strategies. Biased ligands represent a promising approach to selectively inhibit pathological signaling pathways (e.g., β-arrestin recruitment) while preserving beneficial G protein-mediated effects [7] [9]. Positive allosteric modulators without intrinsic agonist activity offer another innovative strategy, amplifying endogenous Cholecystokinin signaling only during physiological peaks, thereby maintaining the natural pulsatility of satiety signaling while avoiding receptor desensitization [5] [9]. Combination therapies integrating Cholecystokinin A receptor inhibitors with glucagon-like peptide 1 receptor agonists demonstrate synergistic effects on weight reduction in preclinical models, potentially through complementary actions on appetite circuits and glucose homeostasis [9].
The molecular diversification of inhibitor chemotypes has expanded therapeutic opportunities. Benzodiazepine-based antagonists (e.g., devazepide) target an intramembranous allosteric pocket distinct from the orthosteric peptide-binding site, enabling simultaneous occupancy and noncompetitive inhibition [7] [10]. Recent chemotypes include pyrazolidinone derivatives (SC-50,998), indol-2-one analogs (T-0632), and 1,3-dioxoperhydropyrido[1,2-c]pyrimidine compounds (IQM-95,333), exhibiting nanomolar affinity and >1000-fold selectivity over Cholecystokinin B receptors [9]. These structural advances address limitations of early antagonists while expanding the pharmacological toolkit for investigating Cholecystokinin A receptor functions across disease states.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1